5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
CAS No.: 1859831-77-8
Cat. No.: VC3133741
Molecular Formula: C10H12ClN3O
Molecular Weight: 225.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1859831-77-8 |
|---|---|
| Molecular Formula | C10H12ClN3O |
| Molecular Weight | 225.67 g/mol |
| IUPAC Name | 5-(6-chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C10H12ClN3O/c1-6-12-9(11)3-10(13-6)14-4-8-2-7(14)5-15-8/h3,7-8H,2,4-5H2,1H3 |
| Standard InChI Key | QZFBYCADZGRROG-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)Cl)N2CC3CC2CO3 |
| Canonical SMILES | CC1=NC(=CC(=N1)Cl)N2CC3CC2CO3 |
Introduction
Structural Composition and Chemical Properties
Molecular Structure Overview
5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane consists of two primary structural components: a substituted pyrimidine ring and a 2-oxa-5-azabicyclo[2.2.1]heptane moiety. The compound features a 6-chloro-2-methylpyrimidin-4-yl group connected to the nitrogen atom (position 5) of the azabicyclic structure. This bicyclic component contains an oxygen atom at position 2, creating an oxazabicyclic system that serves as a key structural element in various pharmaceutical compounds.
Key Structural Features
The 2-oxa-5-azabicyclo[2.2.1]heptane portion represents a rigid bicyclic scaffold with stereochemical significance. Similar structures in the (1S,4S) configuration have been utilized in pharmaceutical research, as seen with the hydrochloride salt form (31560-06-2) . The bicyclic nature of this moiety likely confers conformational restrictions that can influence binding specificity to biological targets. The pyrimidine portion, with its chloro and methyl substituents, provides additional functionality that may contribute to the compound's biological activity and physicochemical properties.
Synthetic Approaches and Methodology
General Synthetic Strategies
Based on synthetic procedures for related compounds, the synthesis of 5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane would likely involve nucleophilic aromatic substitution reactions. This approach is commonly employed for introducing nitrogen-containing bicyclic systems onto halogenated heterocycles. Similar compounds have been synthesized using triethylamine as a base under elevated temperature conditions (130-140°C) in sealed reaction vessels .
Reaction Conditions Table
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Triethylamine (2-3 equivalents) | Facilitates nucleophilic substitution |
| Temperature | 130-140°C | High temperature required for substitution |
| Reaction Time | 4-6 hours | Sealed tube reactions common |
| Solvent | Neat or minimal solvent | Concentration effects important |
| Purification | Column chromatography | Typically using EtOAc/MeOH systems |
Synthesis Considerations
The synthesis may follow pathways similar to those observed with other 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, where the bicyclic amine component acts as a nucleophile in displacement reactions with halogenated heterocycles . The use of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride in these reactions suggests that this stereochemically defined building block could be important for introducing the bicyclic moiety with the correct spatial orientation.
Physicochemical Properties and Drug-Like Characteristics
Key Parameters and Brain Penetration
Based on the properties of related azabicyclic compounds, 5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane likely possesses moderate lipophilicity and favorable membrane permeability. These properties would be essential for potential central nervous system (CNS) applications. Related compounds have demonstrated excellent brain/plasma partitioning, suggesting potential applications in neurological disorders .
Predicted Properties Table
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | Moderate | Favorable for drug development |
| cLogP | Moderate | Balance between aqueous solubility and membrane permeability |
| H-bond Acceptors | Multiple | Important for target binding |
| H-bond Donors | Limited | Improves membrane permeability |
| Rotatable Bonds | Few | Contributes to conformational rigidity |
| CNS Penetration | Potentially favorable | Important for neurological applications |
Synthetic Utility and Chemical Transformations
Chemical Derivatization Opportunities
The chloro substituent on the pyrimidine ring presents opportunities for further functionalization through various transition metal-catalyzed cross-coupling reactions. Based on general procedures described for related compounds, palladium-catalyzed Suzuki coupling reactions could potentially be employed for introducing additional functionality at this position . Such modifications could tune the biological activity and physicochemical properties of the compound.
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